molecular formula C6H7FN2O4 B13914627 3-Fluoroazetidine-3-carbonitrile;oxalic acid

3-Fluoroazetidine-3-carbonitrile;oxalic acid

Cat. No.: B13914627
M. Wt: 190.13 g/mol
InChI Key: XRGLTYLFWSEDPV-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-3-carbonitrile;oxalic acid is a chemical compound with the CAS number 2708280-62-8 It is a fluorinated azetidine derivative combined with oxalic acid

Preparation Methods

The synthesis of 3-Fluoroazetidine-3-carbonitrile;oxalic acid involves several stepsThe reaction conditions typically involve the use of fluorinating agents and cyanide sources under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Fluoroazetidine-3-carbonitrile;oxalic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoroazetidine-3-carbonitrile;oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoroazetidine-3-carbonitrile;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to specific biological effects. The cyano group can also participate in various biochemical pathways, influencing the compound’s activity .

Comparison with Similar Compounds

3-Fluoroazetidine-3-carbonitrile;oxalic acid can be compared with other fluorinated azetidine derivatives and similar compounds:

Biological Activity

3-Fluoroazetidine-3-carbonitrile; oxalic acid is a compound that combines the structural features of azetidine and oxalic acid, potentially imparting unique biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

  • 3-Fluoroazetidine-3-carbonitrile : A fluorinated azetidine derivative that may exhibit specific interactions with biological targets due to the presence of the fluorine atom.
  • Oxalic Acid : A dicarboxylic acid known for its role in various biochemical processes, including metabolism and its effects on calcium homeostasis.

The biological activity of 3-fluoroazetidine-3-carbonitrile; oxalic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways :
    • Oxalic acid acts as a competitive inhibitor of lactate dehydrogenase (LDH), which is crucial in anaerobic metabolism. This inhibition can potentially affect tumor growth by disrupting the Warburg effect, where cancer cells favor anaerobic glycolysis .
  • Calcium Homeostasis :
    • Oxalic acid's interaction with calcium can lead to the formation of calcium oxalate crystals, which are implicated in kidney stone formation. This aspect is critical when considering the compound's safety profile and potential side effects .
  • Antimicrobial Properties :
    • Compounds containing azetidine rings have been studied for their antimicrobial properties. The structural features of 3-fluoroazetidine may enhance its efficacy against certain pathogens .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of 3-fluoroazetidine-3-carbonitrile; oxalic acid:

  • Cancer Treatment : Research indicates that fluoroazetidines can inhibit pancreatic cancer cell growth, suggesting a role in cancer therapy . The addition of oxalic acid may enhance this effect through metabolic modulation.
  • Metabolic Disorders : Given its influence on LDH and potential effects on metabolic pathways, this compound could be explored for treating conditions related to metabolic dysfunction, such as obesity and diabetes .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Inhibition of Tumor Growth :
    • A study demonstrated that fluoroazetidines could significantly inhibit pancreatic cancer cell proliferation in vitro, indicating a promising avenue for further research into their antitumor properties .
  • Effects on Sleep Metabolism :
    • Research indicated that metabolites like oxalic acid are altered under sleep-restricted conditions, suggesting a link between sleep deprivation and metabolic dysfunction. This finding may open new avenues for studying how compounds like 3-fluoroazetidine-3-carbonitrile; oxalic acid influence metabolic health .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
LDH InhibitionDisruption of anaerobic metabolism
Antimicrobial EffectsPotential inhibition of bacterial growth
Tumor Cell Growth InhibitionDirect impact on pancreatic cancer cells
Calcium Oxalate FormationImplications for kidney health

Properties

Molecular Formula

C6H7FN2O4

Molecular Weight

190.13 g/mol

IUPAC Name

3-fluoroazetidine-3-carbonitrile;oxalic acid

InChI

InChI=1S/C4H5FN2.C2H2O4/c5-4(1-6)2-7-3-4;3-1(4)2(5)6/h7H,2-3H2;(H,3,4)(H,5,6)

InChI Key

XRGLTYLFWSEDPV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)F.C(=O)(C(=O)O)O

Origin of Product

United States

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